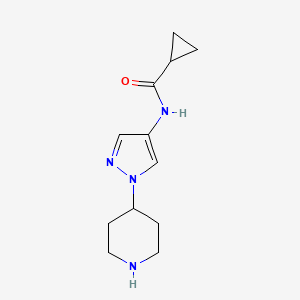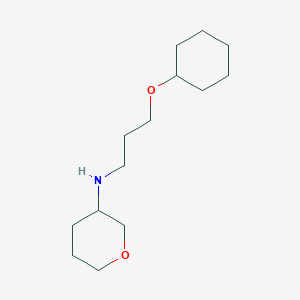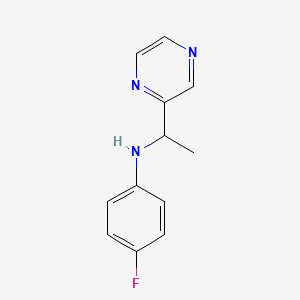
N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine (CPPT) is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties. CPPT is a heterocyclic compound that consists of a pyrazine ring, a thiazole ring, and a cyclopropyl group. This compound has shown promising results in various scientific research applications, including antitumor and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine involves the inhibition of various enzymes and proteins that are essential for cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of tubulin, a protein that is essential for cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound also inhibits the growth of blood vessels, which is essential for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine is its potential as a new drug candidate for cancer and microbial infections. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
One of the limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy. The formulation of this compound with suitable excipients can overcome this limitation.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the development of new formulations of this compound to improve its solubility and bioavailability.
Further research is also needed to determine the efficacy and safety of this compound in clinical trials. The potential of this compound as a new drug candidate for cancer and microbial infections needs to be explored further.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications, including antitumor and antimicrobial activities. This compound inhibits the activity of various enzymes and proteins that are essential for cell growth and survival. This compound has several advantages as a new drug candidate for cancer and microbial infections, but further research is needed to determine its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 2-cyanopyrazine with cyclopropylamine to form N-cyclopropyl-2-cyanopyrazine. This intermediate is then reacted with thioamide to form this compound. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is its antitumor activity. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound in cancer cells involves the inhibition of cell proliferation and induction of apoptosis.
This compound has also shown antimicrobial activity against various bacteria and fungi. The mechanism of action of this compound in microbial cells involves the disruption of the cell membrane and inhibition of cell growth.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-pyrazin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7(1)13-10-14-9(6-15-10)8-5-11-3-4-12-8/h3-7H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPIBMGSWCHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)



![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)


